molecular formula C8H17Cl2N2O2P B022862 O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate CAS No. 39800-29-8

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Cat. No.: B022862
CAS No.: 39800-29-8
M. Wt: 275.11 g/mol
InChI Key: UBJAZFXJPCTQTQ-UHFFFAOYSA-N
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Description

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate, also known as this compound, is a useful research compound. Its molecular formula is C8H17Cl2N2O2P and its molecular weight is 275.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Activity : N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a metabolite of cyclophosphamide, demonstrates potential antitumor activity, playing a major role in its biological activities (Colvin, Padgett, & Fenselau, 1973).

  • Synthesis of Labelled Compounds : The synthesis of 15N and 17O labelled phosphoramide mustards has been achieved, providing valuable insights for studying cyclophosphamide metabolites in vivo (Ludeman et al., 1993).

  • Cancer Evaluation : O-aryl phosphorodiamidates, a class of pro(phosphorodiamidic acid mustards), show inactive anticancer activity against L1210 lymphoid leukemia in mice, with some compounds showing marginal activity (Chiu, Tsui, & Zon, 1979).

  • Prodrug Development : A study highlighted the potential of a neutral prodrug of phosphorodiamidic mustard for pharmacological research (Ghosh & Farquhar, 1997).

  • Efficient Synthesis : An efficient synthesis process for 2-hydroxyethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate, a key drug substance intermediate, was developed (Herr et al., 2001).

  • Potential Biological Activities : Novel phosphorus-containing pseudo sugars, which include derivatives of this compound, show potential for biological activities (Venugopal et al., 2000).

  • Gene-Directed Enzyme Prodrug Therapy : A β-galactoside phosphoramide mustard prodrug was developed for use in gene-directed enzyme prodrug therapy (Ghosh, Khan, & Farquhar, 1999).

Properties

IUPAC Name

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJAZFXJPCTQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOP(=O)(N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302822
Record name But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39800-29-8
Record name NSC154039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate significant in cyclophosphamide research?

A: this compound serves as a crucial precursor in synthesizing key cyclophosphamide metabolites, particularly 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide. [, ] These metabolites are believed to be the active forms of cyclophosphamide, responsible for its anticancer activity. By studying these synthesized metabolites, researchers gain valuable insights into how cyclophosphamide exerts its effects on cancer cells.

Q2: How is this compound converted to these active metabolites?

A: Researchers utilize ozonolysis to convert this compound into 4-hydroperoxycyclophosphamide. [, ] This reaction involves cleaving the double bond within the butenyl group and introducing a hydroperoxy group at the C4 position of the oxazaphosphorine ring. Subsequent deoxygenation of 4-hydroperoxycyclophosphamide using triphenylphosphine yields 4-hydroxycyclophosphamide. []

Q3: What is the significance of the C4-hydroxylation in these active metabolites?

A: The introduction of the hydroxyl group at the C4 position of the oxazaphosphorine ring is crucial for the antitumor activity of cyclophosphamide. [] This modification is believed to be essential for the activation and subsequent DNA alkylating ability of the drug, ultimately leading to the death of cancer cells.

Q4: What do the in vitro and in vivo studies reveal about the activity of these synthesized metabolites?

A: Both 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide, synthesized from this compound, exhibit significant cytostatic activity in both in vitro and in vivo experiments. [, ] This finding supports the hypothesis that C4-hydroxylation of cyclophosphamide is a necessary step for its activation and subsequent antitumor efficacy.

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